molecular formula C18H20FNO B12632165 (2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine CAS No. 920798-65-8

(2s)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine

Cat. No.: B12632165
CAS No.: 920798-65-8
M. Wt: 285.4 g/mol
InChI Key: FFGVJKDOAGNDOO-GOSISDBHSA-N
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Description

(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylethyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 2-phenylethylamine.

    Formation of Intermediate: The starting materials undergo a series of reactions to form an intermediate compound. This may involve the use of reagents such as acetic anhydride or other acylating agents.

    Cyclization: The intermediate compound is then subjected to cyclization reactions to form the morpholine ring. This step may require the use of catalysts and specific reaction conditions, such as elevated temperatures and controlled pH levels.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine ring or the phenyl groups are replaced with other substituents. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its interactions with enzymes and receptors.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and phenylethyl groups contribute to the compound’s binding affinity and selectivity for these targets. The morpholine ring may also play a role in modulating the compound’s pharmacokinetic properties, such as its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(3-Chlorophenyl)-4-(2-phenylethyl)morpholine
  • (2S)-2-(3-Bromophenyl)-4-(2-phenylethyl)morpholine
  • (2S)-2-(3-Methylphenyl)-4-(2-phenylethyl)morpholine

Uniqueness

(2S)-2-(3-Fluorophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as its metabolic stability and binding affinity. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and safety profiles.

Properties

CAS No.

920798-65-8

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

(2S)-2-(3-fluorophenyl)-4-(2-phenylethyl)morpholine

InChI

InChI=1S/C18H20FNO/c19-17-8-4-7-16(13-17)18-14-20(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2/t18-/m1/s1

InChI Key

FFGVJKDOAGNDOO-GOSISDBHSA-N

Isomeric SMILES

C1CO[C@H](CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F

Canonical SMILES

C1COC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

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